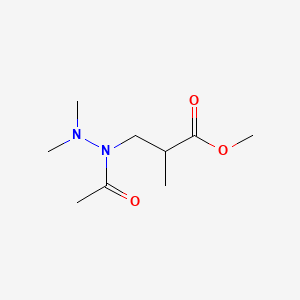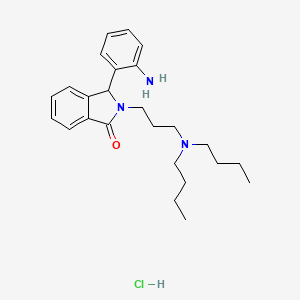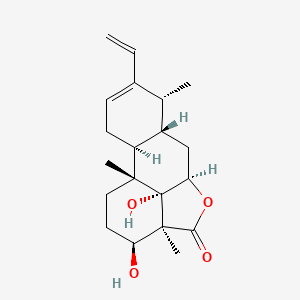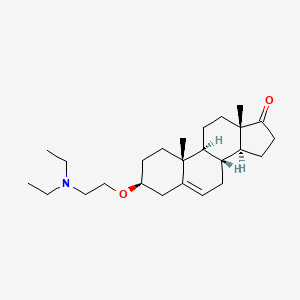
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, a beta-chlorobenzoyl group, and a propionic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Beta-Chlorobenzoyl Group: The beta-chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a nucleophilic substitution reaction, where the aziridine ring opens and reacts with a propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the beta-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-methylbenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-fluorobenzoyl)propionic acid
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
108260-22-6 |
|---|---|
Molekularformel |
C12H11ClNNaO3 |
Molekulargewicht |
275.66 g/mol |
IUPAC-Name |
sodium;2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H12ClNO3.Na/c13-9-3-1-8(2-4-9)11(15)7-10(12(16)17)14-5-6-14;/h1-4,10H,5-7H2,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
UWYOUACJWVUOHN-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


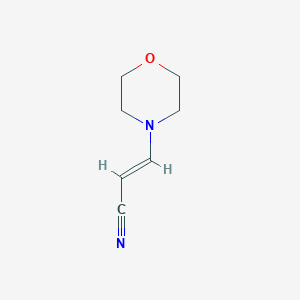
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

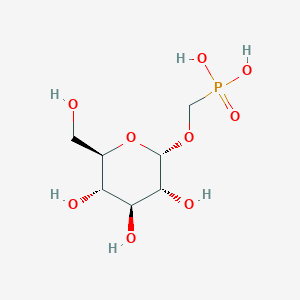

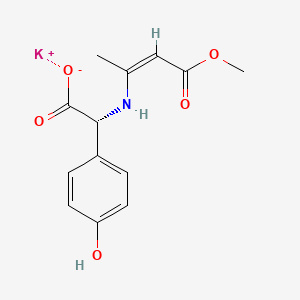
![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
